4-(trifluoromethyl)oxolan-3-amine hydrochloride
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Overview
Description
4-(trifluoromethyl)oxolan-3-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)oxolan-3-amine hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
4-(trifluoromethyl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amine group can form hydrogen bonds and ionic interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)oxolan-3-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
3-(trifluoromethyl)oxolan-3-amine hydrochloride: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
4-(trifluoromethyl)oxolan-2-amine hydrochloride: Different position of the amine group, which can alter its interaction with molecular targets.
Uniqueness
4-(trifluoromethyl)oxolan-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in various research fields.
Properties
CAS No. |
2751610-83-8 |
---|---|
Molecular Formula |
C5H9ClF3NO |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.